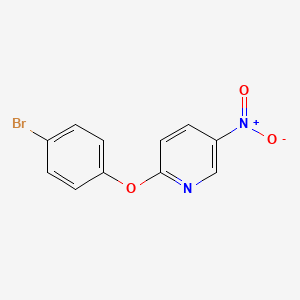
2-(4-Bromophenoxy)-5-nitropyridine
Descripción general
Descripción
2-(4-Bromophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-bromo-phenoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-5-nitropyridine typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-bromophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy-pyridines.
Reduction: 2-(4-Bromo-phenoxy)-5-amino-pyridine.
Coupling reactions: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Chemical biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, while the phenoxy group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-phenoxy)-acetohydrazide: Shares the 4-bromo-phenoxy moiety but has different functional groups, leading to distinct chemical properties and applications.
2-(4-Bromo-phenoxy)-tetrahydropyran: Contains a tetrahydropyran ring instead of a pyridine ring, resulting in different reactivity and uses.
4-Bromophenylacetic acid: Lacks the nitro and pyridine groups, making it less versatile for certain applications.
Uniqueness
2-(4-Bromophenoxy)-5-nitropyridine is unique due to the combination of the nitro group and the 4-bromo-phenoxy moiety on the pyridine ring. This structural arrangement imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C11H7BrN2O3 |
|---|---|
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
Clave InChI |
HIBSWRHUZCYNFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














